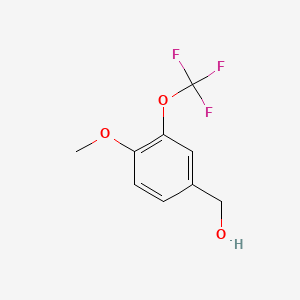
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol
概要
説明
“4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” is an organic compound with the linear formula C9H9F3O3 . It is used as a building block in chemical synthesis . The compound has a molecular weight of 222.16 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3 . This indicates the presence of a methoxy group (-OCH3), a trifluoromethoxy group (-OCF3), and a benzyl alcohol group in the molecule .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a refractive index of 1.449 and a density of 1.326 g/mL at 25 °C . The compound has a boiling point of 108 °C at 25 mmHg .科学的研究の応用
Electron-Withdrawing Effects
The trifluoromethoxy group is recognized for its superior capacity to promote hydrogen/metal permutation compared to methoxy and trifluoromethyl groups. This group exerts a long-range effect that considerably lowers the basicity of arylmetal compounds, influencing reactions and stability of compounds even when positioned remotely. Such properties are crucial in fine-tuning the reactivity and selectivity of chemical compounds in various synthesis processes (Castagnetti & Schlosser, 2002).
Photocatalytic Oxidation
4-Methoxybenzyl alcohol derivatives, including 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol, show significant conversion and selectivity in photocatalytic oxidation to corresponding aldehydes on a TiO2 photocatalyst under oxygen atmosphere. This transformation, facilitated by both UV-light and visible light irradiation, highlights the potential of these compounds in photocatalytic applications and in the formation of complex surface complexes that act as active centers for selective photocatalytic oxidation (Higashimoto et al., 2009).
Reaction with Oxoruthenium Compounds
The methoxy substitution in benzyl phenyl sulfides, which include derivatives of this compound, provides insights into the distinction between oxidants that react through single electron transfer and those that proceed by direct oxygen atom transfer. This distinction is critical in understanding the mechanism of oxidation reactions and in designing selective oxidative processes for organic synthesis (Lai, Lepage, & Lee, 2002).
Catalytic Activity
Compounds like this compound can be involved in secondary benzylation processes catalyzed by metal triflates. This demonstrates the reactivity of such compounds in the presence of various nucleophiles, highlighting their potential in intricate synthesis pathways and the development of complex organic molecules (Noji et al., 2003).
Safety and Hazards
“4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should not be ingested or inhaled . In case of contact, rinse immediately with plenty of water .
将来の方向性
While specific future directions for “4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” are not mentioned in the sources I found, it’s worth noting that research into the properties and potential applications of benzyl alcohols is ongoing . This compound, with its unique trifluoromethoxy group, could have interesting properties that make it useful in various chemical reactions .
作用機序
Biochemical Pathways
It’s possible that it could be involved in reactions at the benzylic position .
Pharmacokinetics
These properties would be influenced by factors such as its molecular weight (22216 ), solubility, and chemical structure.
Action Environment
The action of this compound could be influenced by various environmental factors. For example, its stability could be affected by temperature and pH. It’s also important to ensure adequate ventilation when handling this compound to avoid inhalation .
生化学分析
Biochemical Properties
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The distribution pattern of this compound can influence its overall activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects .
特性
IUPAC Name |
[4-methoxy-3-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWBFWDUPUANRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)
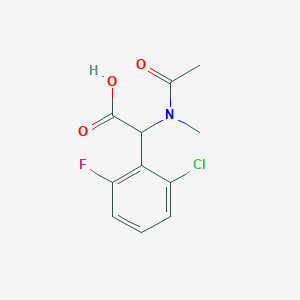
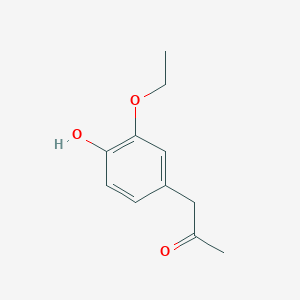
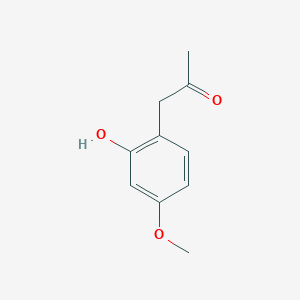


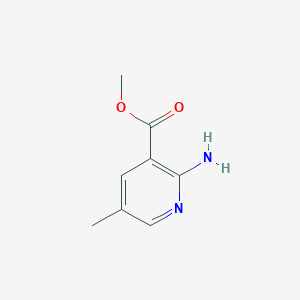
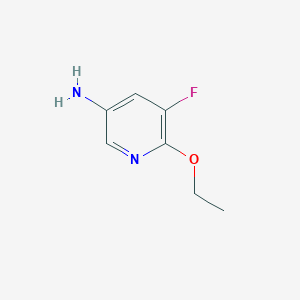
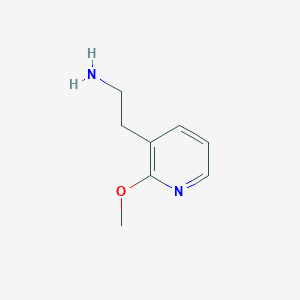

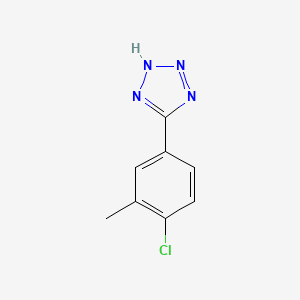
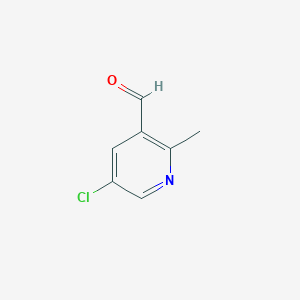
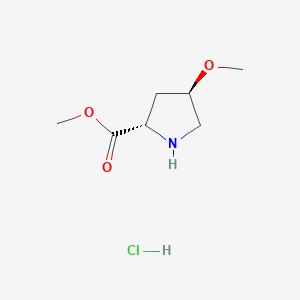
![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)